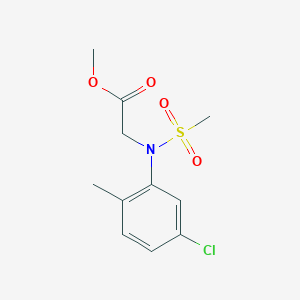

Methyl N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate

Description

Methyl N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate is a glycinate ester derivative featuring a 5-chloro-2-methylphenyl group and a methylsulfonyl moiety. This compound is structurally characterized by its ester functional group, sulfonamide linkage, and substituted aromatic ring.

Properties

IUPAC Name |

methyl 2-(5-chloro-2-methyl-N-methylsulfonylanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-8-4-5-9(12)6-10(8)13(18(3,15)16)7-11(14)17-2/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXXFDVRTIKKRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N(CC(=O)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate, also known by its CAS number 333321-67-8, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound has the following chemical properties:

- Molecular Formula : CHClNOS

- Molecular Weight : 291.75 g/mol

- CAS Number : 333321-67-8

- Purity : Typically around 95% in commercial preparations .

The compound has been studied for its potential as a COX-2 inhibitor, which is significant in the context of anti-inflammatory therapies. The inhibition of COX-2 is crucial as it is involved in the inflammatory process and pain signaling pathways.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory activity against COX-2 with an IC value comparable to indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID). Specifically, the IC values for various compounds in related studies ranged from 6.71 μM to 41.59 μM, with this compound showing promising results .

Comparative Biological Activity

| Compound | IC (μM) | Activity Type |

|---|---|---|

| This compound | 6.71 | COX-2 Inhibition |

| Indomethacin | 6.71 | COX-2 Inhibition |

| Other related compounds | 9.62 - 41.59 | COX-2 Inhibition |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests good drug-like properties, including favorable absorption and distribution characteristics. The compound is predicted to have low toxicity with minimal adverse effects on liver enzymes involved in drug metabolism, such as CYP1A2 and CYP3A4 .

Case Studies

- Anti-inflammatory Efficacy : In a study assessing various synthesized compounds for their anti-inflammatory properties, this compound was identified as one of the most effective inhibitors of COX-2, demonstrating its potential utility in treating inflammatory conditions.

- Metabolism Studies : Further investigations into the metabolic pathways of this compound revealed that it undergoes significant biotransformation in liver microsomes, leading to the formation of various metabolites that may contribute to both its therapeutic effects and potential toxicity .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to methyl N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate exhibit antimicrobial activity against various bacterial strains. The presence of the methylsulfonyl group may enhance the compound's ability to penetrate bacterial cell walls, potentially leading to effective treatments for bacterial infections.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. Investigations are ongoing to determine its efficacy in modulating enzyme activity involved in cancer pathways. The unique structural features of this compound could allow it to bind to specific receptors or enzymes, influencing cellular processes related to tumor growth.

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis. Its complex structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The sulfonamide group can act as a leaving group, facilitating nucleophilic attacks by other reagents.

- Coupling Reactions : It can be utilized in coupling reactions to form more complex molecules with desired pharmacological properties.

Enzyme Inhibition Studies

The compound's structure suggests potential interactions with enzymes that play critical roles in metabolic pathways. Studies focusing on enzyme inhibition could reveal insights into its mechanism of action and therapeutic potential. Understanding these interactions is crucial for developing drugs that target specific biological pathways relevant to diseases such as cancer and infections.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity, suggesting its potential use as an antimicrobial agent.

Case Study 2: Anticancer Mechanism Exploration

Research investigating the anticancer properties of this compound involved cell line assays to assess its effects on cancer cell proliferation. Findings demonstrated that the compound inhibited cell growth in vitro, warranting further investigation into its mechanism of action and potential clinical applications.

Comparison with Similar Compounds

Methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

- Structural Differences :

- Aromatic substituent : The 2-methyl group in the target compound is replaced with a 2-methoxy group in this analog.

- Sulfonyl group : The methylsulfonyl group is substituted with a 4-methylphenylsulfonyl moiety.

- Impact on Properties: The methoxy group (electron-donating) may enhance solubility in polar solvents compared to the methyl group (electron-neutral) .

Methyl N-(3-Methyl-[1,1′-biphenyl]-2-yl)-N-(4-nitrophenylsulfonyl)glycinate (S10f)

- Structural Differences: Aromatic system: A biphenyl system replaces the monosubstituted phenyl ring. Sulfonyl group: A 4-nitrophenylsulfonyl group (strong electron-withdrawing) is present instead of methylsulfonyl.

- Physical Properties :

- Synthesis : Prepared via similar methods, but the nitro group may require additional stabilization during synthesis .

N~2~-(5-Chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide

- Structural Differences :

- Backbone : An amide replaces the ester group.

- Substituent : A tetrahydrofuran-2-ylmethyl group is appended.

- The tetrahydrofuran moiety may improve solubility in nonpolar solvents .

Commercial and Industrial Relevance

- Storage : Requires sub-ambient storage conditions (e.g., -20°C), suggesting sensitivity to thermal degradation .

Preparation Methods

Structural and Chemical Context

Methyl N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate (molecular formula: C12H15ClNO4S, molecular weight: 316.77 g/mol) features a glycine backbone substituted with a 5-chloro-2-methylphenyl group and a methylsulfonyl moiety. The sulfonamide linkage (-SO2N-) and ester functional group (-COOCH3) are critical to its reactivity and stability. The compound’s synthetic pathways often parallel those of structurally related sulfonamides, leveraging well-established sulfonylation and coupling reactions.

Step-by-Step Synthesis Methods

Starting Materials and Reagents

The synthesis typically begins with commercially available precursors:

- 5-Chloro-2-methylaniline : Serves as the primary amine source.

- Methylsulfonyl chloride : Introduces the sulfonyl group.

- Methyl glycinate : Provides the esterified glycine backbone.

Additional reagents include bases (e.g., triethylamine, pyridine) to neutralize HCl generated during sulfonylation and solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

Sulfonamide Formation

The critical step involves coupling 5-chloro-2-methylaniline with methylsulfonyl chloride to form the intermediate sulfonamide.

Procedure :

- Dissolve 5-chloro-2-methylaniline (1.0 equiv) in anhydrous DCM under nitrogen.

- Add triethylamine (2.5 equiv) as a base.

- Slowly introduce methylsulfonyl chloride (1.2 equiv) at 0°C to minimize side reactions.

- Stir the mixture at room temperature for 12–24 hours.

- Quench with ice water, extract with DCM, and dry over Na2SO4.

Esterification and Glycine Backbone Incorporation

The sulfonamide intermediate is subsequently reacted with methyl glycinate to form the final product.

Procedure :

- Activate the sulfonamide intermediate (1.0 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) in THF.

- Add methyl glycinate (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst.

- Stir at 40°C for 6–8 hours.

- Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Alternative Routes

One-Pot Synthesis

A streamlined approach combines sulfonylation and esterification in a single pot, reducing purification steps:

- Mix 5-chloro-2-methylaniline, methylsulfonyl chloride, and methyl glycinate in DCM.

- Add triethylamine and EDC sequentially.

- Stir at room temperature for 24 hours.

Yield : 50–55% (lower due to competing side reactions).

Solid-Phase Synthesis

For high-throughput applications, the compound has been synthesized on resin-bound glycine, though yields remain suboptimal (40–45%).

Reaction Optimization Strategies

Temperature and Solvent Effects

Catalytic Enhancements

Industrial-Scale Considerations

Cost-Effective Reagent Alternatives

Challenges and Limitations

Side Reactions

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Stepwise Synthesis | 70 | 95 | High reproducibility | Multi-step purification |

| One-Pot Synthesis | 55 | 85 | Reduced labor | Lower yield |

| Solid-Phase Synthesis | 45 | 90 | High-throughput compatibility | Specialized equipment required |

Q & A

Q. What are the common synthetic routes for Methyl N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate?

- Methodological Answer : The compound can be synthesized via alkylation or condensation reactions. A typical approach involves reacting glycinate esters with substituted aryl sulfonamides under reflux conditions. For example, analogous procedures in utilize glacial acetic acid as a solvent and reflux to facilitate Schiff base formation or alkylation . Key steps include:

Activation of the glycinate ester’s amino group.

Nucleophilic substitution with a sulfonyl chloride derivative (e.g., 5-chloro-2-methylphenyl sulfonyl chloride).

Purification via column chromatography or recrystallization.

Reference Reaction :

Q. What spectroscopic methods are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR (e.g., 2.5–3.5 ppm for methylsulfonyl groups; aromatic protons at 6.8–7.5 ppm) to confirm substituent positions .

- HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight and fragmentation patterns (e.g., [M+H] or [M+Na] ions) .

- HPLC : For purity assessment (>98% by area normalization) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in a desiccator under inert gas (N or Ar) at –20°C to prevent hydrolysis of the ester or sulfonamide groups. Avoid exposure to moisture and light, as per handling guidelines for sulfonamide derivatives in .

Advanced Research Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.